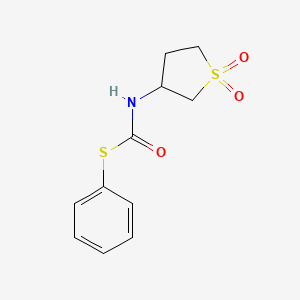

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide

Description

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiolane-containing compounds, which are known for their diverse biological activities and industrial applications.

Properties

Molecular Formula |

C11H13NO3S2 |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

S-phenyl N-(1,1-dioxothiolan-3-yl)carbamothioate |

InChI |

InChI=1S/C11H13NO3S2/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13) |

InChI Key |

HAFRXQWZNCABQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide typically involves the reaction between 3-aminothiolane and carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product through further reaction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of potassium hydroxide in these solvents can be a limiting factor .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Industry: It is used in the production of pesticides and antioxidants due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms and cancer cells, contributing to its antimicrobial and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Exhibits anti-tumor activity.

1-(1,1-Dioxothiolan-3-yl)-1-(3-methylphenyl)-3-phenylurea: Used in various industrial applications.

Uniqueness

N-(1,1-dioxothiolan-3-yl)phenylthiocarboxamide is unique due to its specific thiocarboxamide group, which imparts distinct reactivity and biological activity compared to other thiolane-containing compounds.

Biological Activity

N-(1,1-Dioxothiolan-3-yl)phenylthiocarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The chemical formula for this compound is C10H11NO3S. The structure features a thiolane ring with a dioxo substituent and a phenylthiocarboxamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been particularly noted:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 37.9 - 113.8 μM | 57.8 - 118.3 μM |

| Escherichia coli | 36.5 - 73.1 μM | 73.1 μM |

| Pseudomonas aeruginosa | 53.6 - 73.1 μM | 73.1 μM |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against MRSA, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups receiving no treatment or placebo. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.

The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways related to inflammation and cancer progression. Specifically, it is thought to inhibit key enzymes involved in inflammatory responses while also affecting cellular proliferation signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.